Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl-
Overview
Description
Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl- is an organic compound with the molecular formula C14H28O It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with a 1,5-dimethylhexyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl- can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexyl acetate, which is derived from the esterification of acetic acid and cyclohexene. This process uses Cu2Zn1.25/Al2O3 catalysts to achieve high selectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of cyclohexanol derivatives often involves the oxidation of cyclohexane in the presence of cobalt catalysts. This process yields a mixture of cyclohexanol and cyclohexanone, which can be further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert cyclohexanone back to cyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include cyclohexanone derivatives, substituted cyclohexanols, and various cyclohexane-based compounds.
Scientific Research Applications
Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting their properties.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: The parent compound with a simpler structure.
Cyclohexanone: An oxidized form of cyclohexanol.
Cyclohexane, 1-(1,5-dimethylhexyl)-4-(4-methylpentyl)-: A structurally similar compound with different substituents.
Uniqueness
Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl- is unique due to its specific substituents, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-methyl-1-(6-methylheptan-2-yl)cyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-12(2)6-5-7-14(4)15(16)10-8-13(3)9-11-15/h12-14,16H,5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXBMEUVXIUQEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C(C)CCCC(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252457 | |
Record name | Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24945-44-6 | |
Record name | Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24945-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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